molecular formula C11H11N3O3S B13729231 Sulfapyridine N-oxide

Sulfapyridine N-oxide

Cat. No.: B13729231
M. Wt: 265.29 g/mol
InChI Key: POXFXLAMAIJLDM-QBFSEMIESA-N
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Description

Sulfapyridine N-oxide is a derivative of sulfapyridine, a sulfonamide antibiotic Sulfapyridine itself has been used in the treatment of various bacterial infections and inflammatory diseases

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfapyridine N-oxide can be synthesized through the oxidation of sulfapyridine. Common oxidizing agents used for this transformation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite in a packed-bed microreactor .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Sulfapyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent sulfapyridine.

    Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines and thiols under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfapyridine.

    Substitution: Various substituted sulfapyridine derivatives.

Scientific Research Applications

Sulfapyridine N-oxide has a range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfapyridine N-oxide involves its interaction with bacterial enzymes. Similar to sulfapyridine, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

    Sulfapyridine: The parent compound, used as an antibacterial agent.

    Sulfasalazine: A prodrug that is metabolized into sulfapyridine and 5-aminosalicylic acid, used to treat inflammatory bowel disease.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

Uniqueness: Sulfapyridine N-oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

(NZ)-4-amino-N-(1-hydroxypyridin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H11N3O3S/c12-9-4-6-10(7-5-9)18(16,17)13-11-3-1-2-8-14(11)15/h1-8,15H,12H2/b13-11-

InChI Key

POXFXLAMAIJLDM-QBFSEMIESA-N

Isomeric SMILES

C1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N(C=C1)O

Canonical SMILES

C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)N(C=C1)O

Origin of Product

United States

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